Compound Description: This compound features a carbazole ring system substituted with a phenylsulfonyl group at position 9 and a dichloro-substituted nitrophenyl ring at position 2. It exhibits intramolecular C—H⋯O interactions and intermolecular C—Cl⋯O halogen bonds in its crystal structure. []
Compound Description: This compound is synthesized via benzoylation and crystallizes using a slow evaporation technique with DMSO as a solvent. It exhibits good optical transmittance in the 350–1000 nm range, suggesting potential optical applications. []
Compound Description: This compound acts as a potent biological analogue for sulpiride and was synthesized as a radioligand for radioimmunoassay of sulpiride-related compounds. It features an ethyl sulfonyl group at the 5 position of the benzamide core, an iodo group at position 4, and a pyrrolidinylmethyl substituent on the amide nitrogen. []
Compound Description: This series of compounds was synthesized and evaluated for their gastrokinetic activity. They feature a 4-amino-5-chloro-2-methoxy benzamide core with a morpholinylmethyl substituent on the amide nitrogen, where the morpholine ring has various substituents at the 4 position. []
Compound Description: This compound was identified as a potent neuroleptic agent with significantly higher activity than haloperidol and metoclopramide. It exhibits a low cataleptogenicity compared to the reference drugs, making it a promising candidate for psychosis treatment. []
Compound Description: This compound, initially developed as a gastrin-releasing peptide/neuromedin B receptor antagonist, was later identified as a potent mixed FPR1/FPR2 agonist. It exhibits nanomolar EC50 values for these receptors and can activate reactive oxygen species production in human neutrophils. []
Compound Description: Similar to PD168368, this compound was originally designed as a gastrin-releasing peptide/neuromedin B receptor antagonist but demonstrated potent mixed FPR1/FPR2 agonist activity. It is a potent chemoattractant for human neutrophils and activates reactive oxygen species production. []
Compound Description: This compound demonstrates high affinity for 5HT2-receptors. Two radioiodinated versions of this compound were synthesized, with the one iodinated at the 5-position of the methoxybenzamide group showing high affinity and selectivity for 5HT2 receptors in vitro. []
Compound Description: Amisulpride is a second-generation antipsychotic drug. Studies suggest that amisulpride, unlike the first-generation antipsychotic haloperidol, does not significantly increase lipid peroxidation in human plasma in vitro and may even decrease it after 24 hours. [, ]
Compound Description: This compound, also known as YM-09151-2, is a potent neuroleptic agent. It was labeled with carbon-14 and deuterium for biochemical studies, specifically investigating its metabolism and pharmacokinetics. []
Compound Description: This compound is a dihydropteridin imidazolidinone derivative studied for its novel multi-hydrate and polymorph forms, with potential use as a medication for autoimmune diseases. [, ]
Compound Description: This compound is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used for treating various blood cancers. It arises from the oxidation of Venetoclax and can undergo [, ] Meisenheimer rearrangement to form another impurity, Venetoclax hydroxylamine impurity (VHA). []
Compound Description: This compound is another potential oxidative impurity of Venetoclax, formed through the [, ] Meisenheimer rearrangement of Venetoclax N-oxide. []
Compound Description: This compound is a phenylpyrimidine derivative investigated for its radiosensitizing effect on human lung cancer cells. It shows promising activity by inhibiting cell viability and increasing the proportion of cells arrested at the G2/M phase of the cell cycle. []
Compound Description: This compound, a phenylpyrimidine derivative, was studied for its potential as a radiosensitizer in lung cancer cells. It displayed significant inhibitory effects on cell viability and cell cycle progression, suggesting its potential in enhancing the effectiveness of radiotherapy. []
Compound Description: PPA14 is a phenylpyrimidine derivative investigated as a potential radiosensitizer. It demonstrated promising activity by inhibiting cell viability and inducing G2/M cell cycle arrest. Additionally, combined treatment with PPA14 and radiation significantly reduced clonogenic survival in lung cancer cells. []
Compound Description: This phenylpyrimidine derivative is a potent pan CDK inhibitor with promising radiosensitizing activity. It significantly increased the sub-G1 cell population, increased the levels of cyclin B1 and CDK1 phosphorylation, and enhanced the effectiveness of radiotherapy in lung cancer cells. []
Compound Description: This compound, a phenylpyrimidine derivative, was studied for its potential as a radiosensitizer in lung cancer cells. It demonstrated good inhibitory effects on cell viability and cell cycle progression, suggesting its ability to enhance the effectiveness of radiotherapy. []
Compound Description: This compound is a benzamide derivative mentioned in a patent related to inhibitors for GLYT-1, a glycine transporter. []
Compound Description: This series of benzamide derivatives was synthesized and evaluated for their dual antagonist activity at dopamine D2 and serotonin 5-HT3 receptors. These compounds are considered potential broad-spectrum antiemetic agents. []
Compound Description: SC-49518 is a benzamide compound investigated for its ability to stimulate gastrointestinal motility. It acts as an agonist at the 5-HT4 receptor and was found to be effective in enhancing gastric emptying and reversing delayed gastric emptying in a canine model of gastroparesis. []
Compound Description: This compound is a dihydropteridin imidazolidinone derivative studied for its various crystalline forms, including the free base and trihydrochloride salt. It has potential applications in pharmaceutical compositions. [, ]
Compound Description: This compound is a selective Bcl-2 inhibitor with potential therapeutic applications in treating autoimmune diseases such as systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. It demonstrates high selectivity for Bcl-2 over other Bcl-2 family proteins. [, ]
Compound Description: Similar to the previous compound, this is a selective Bcl-2 inhibitor with potential therapeutic applications in treating autoimmune diseases such as systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. It shows high selectivity for Bcl-2 over other Bcl-2 family proteins. []
Compound Description: This benzamide derivative is a selective serotonin 4 receptor antagonist with potential therapeutic applications as a digestive function enhancer and in treating various digestive, central nervous system, cardiac, and urological diseases. It exhibits high affinity and agonistic activity at the serotonin 4 receptor, good absorption, and low toxicity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.